N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a propan-2-yl group at position 5, linked to an indole moiety at position 2. The indole is further connected via its 1-yl position to an acetamide group bearing a 3-methylphenyl substituent. This structure combines heterocyclic diversity (oxadiazole and indole) with an acetamide pharmacophore, making it a candidate for biological activity studies, particularly in anticancer or enzyme inhibition research .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)21-24-25-22(28-21)19-12-16-8-4-5-10-18(16)26(19)13-20(27)23-17-9-6-7-15(3)11-17/h4-12,14H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZEFVXAZVRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of Indole and Oxadiazole: The indole and oxadiazole intermediates are then coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the oxadiazole carbon.
Acetylation: The final step involves acetylation of the coupled product using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving indole and oxadiazole moieties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f)
- Key Differences :
- Oxadiazole Substituent : Indol-3-ylmethyl group replaces propan-2-yl.
- Linkage Type : Sulfanyl (S–) bridge instead of a direct indole-oxadiazole C–C bond.
- Physicochemical Properties: Molecular weight: 378 g/mol (C21H20N4O2S). Melting point: Not reported; described as a "dark brown viscous mass" .
2-{5-[2-(4-Chlorophenoxy)propan-2-yl]-1,3,4-oxadiazol-2-ylthio}-N-(3-methylphenyl)acetamide (3c)
- Key Differences: Oxadiazole Substituent: 2-(4-Chlorophenoxy)propan-2-yl group instead of propan-2-yl.
- Synthesis : Prepared via S-alkylation of oxadiazole-thione intermediates .
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Key Differences :
Physicochemical and Spectral Data Comparison
Biological Activity
N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that includes an indole core and an oxadiazole ring, which are known to impart various biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and indole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | PC-3 | 0.87 |
These findings suggest that the oxadiazole moiety contributes to the inhibition of key enzymes involved in cancer progression, such as telomerase and topoisomerase .
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, compounds with similar structures have been shown to inhibit growth factors and enzymes critical for tumor growth .
Case Studies
A notable study evaluated the effects of a series of oxadiazole derivatives on various cancer cell lines. The results indicated that certain compounds exhibited potent antiproliferative activity with IC50 values significantly lower than standard chemotherapy agents. For example, one compound was found to have an IC50 value of 0.275 µM against leukemia cells, demonstrating its potential as a therapeutic agent .
Q & A
What are the optimal synthetic routes for preparing N-(3-methylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis involves multi-step protocols, typically starting with the preparation of the 1,3,4-oxadiazole and indole moieties. Key steps include:
- 1,3-Dipolar cycloaddition for oxadiazole formation using copper catalysis (e.g., Cu(OAc)₂ in t-BuOH/H₂O) .
- Substitution reactions to link the indole core to the acetamide group via alkylation or thiolation .
- Coupling strategies (e.g., nucleophilic substitution or click chemistry) to attach the 3-methylphenyl group.
Optimization Tips:
- Use TLC monitoring (hexane:ethyl acetate solvent systems) to track reaction progress .
- Adjust solvent polarity (e.g., ethanol for recrystallization) to enhance purity .
- Optimize catalyst loading (e.g., 10 mol% Cu(OAc)₂) to balance cost and efficiency .
How can researchers confirm the structural integrity and purity of this compound using advanced spectroscopic techniques?
Answer:
A combination of NMR, IR, and HRMS is critical:
- ¹H/¹³C NMR : Identify proton environments (e.g., indole NH at δ ~10.8 ppm, oxadiazole CH₂ at δ ~5.4 ppm) and carbon signals (e.g., carbonyl at ~165 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH bend at ~3260 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) with <1 ppm error .
Purity Assessment: - Use HPLC-MS to detect trace impurities.
- Perform elemental analysis for C, H, N, S content .
What biological targets or mechanisms of action are plausible for this compound based on structural analogs?
Answer:
Structural analogs (e.g., oxadiazole-thiol acetamides) exhibit enzyme inhibitory activity (e.g., lipoxygenase, COX-2) and antimicrobial properties . Potential targets include:
- Inflammatory pathways : Oxadiazole derivatives inhibit arachidonic acid metabolism .
- Kinase signaling : Indole-acetamide hybrids target tyrosine kinases .
Methodological Approach: - Perform in vitro enzyme assays (e.g., LOX/COX inhibition) with IC₅₀ determination .
- Use molecular docking (AutoDock Vina) to predict binding to active sites (e.g., COX-2 PDB: 5KIR) .
How do substituent variations on the indole or oxadiazole rings affect bioactivity? Provide a structure-activity relationship (SAR) analysis.
Answer:
Key SAR Findings from Analog Studies:
| Substituent | Effect on Activity | Example |
|---|---|---|
| Electron-withdrawing groups (NO₂) | ↑ Lipophilicity, ↑ enzyme inhibition | 3-Nitrophenyl derivatives |
| Bulkier alkyl chains (propan-2-yl) | ↓ Solubility, ↑ target selectivity | 5-(Propan-2-yl)-oxadiazole |
| Methoxy groups | Modulate metabolic stability | 8-Methoxy-indole derivatives |
Experimental Design:
- Synthesize analogs with systematic substituent changes.
- Compare IC₅₀ values in enzyme assays and logP measurements to correlate hydrophobicity with activity .
What computational strategies are recommended to predict the physicochemical and pharmacokinetic properties of this compound?
Answer:
In Silico Tools:
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cells), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition) .
- HOMO-LUMO Analysis : Calculate energy gaps (Gaussian 09) to assess redox reactivity and stability .
- MESP Mapping : Identify electrophilic/nucleophilic regions for reactivity insights .
Validation:
How should researchers resolve contradictions in biological data between in vitro and in vivo studies for this compound?
Answer:
Common Contradictions:
- High in vitro potency but low in vivo efficacy due to poor bioavailability.
Resolution Strategies:
Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or formulate as nanoparticles .
Metabolic Profiling : Perform LC-MS/MS to identify metabolites in plasma/liver microsomes .
Pharmacokinetic Studies : Measure Cmax, Tmax, and AUC in rodent models to assess absorption .
What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?
Answer:
Scale-Up Considerations:
- Reaction Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., cycloadditions) .
- Purification : Use flash chromatography (gradient elution) instead of recrystallization for higher throughput .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., FTIR probes) .
Reproducibility Checklist:
- Document catalyst lot numbers and solvent suppliers.
- Standardize reaction quenching (e.g., ice-water vs. brine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
